molecular formula C12H15NO2S B2644929 N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine CAS No. 301229-94-7

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Cat. No.: B2644929
CAS No.: 301229-94-7
M. Wt: 237.32
InChI Key: HJXYTODHBGFIKK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the nitrogen atom of the thiophene ring, which is further substituted with a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with a suitable thiophene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides and thiols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to its specific substitution pattern on the thiophene ring and the presence of a sulfone group

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXYTODHBGFIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CS(=O)(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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